molecular formula C8H12O2 B147309 Tetrahydro-2-(2-propynyloxy)-2H-pyran CAS No. 6089-04-9

Tetrahydro-2-(2-propynyloxy)-2H-pyran

Cat. No. B147309
CAS RN: 6089-04-9
M. Wt: 140.18 g/mol
InChI Key: HQAXHIGPGBPPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Tetrahydro-2-(2-propynyloxy)-2H-pyran is a synthetic organic molecule that has been reported to be useful as an introductory organic laboratory exercise. The synthesis of this compound demonstrates important organic reactions such as Markownikov Addition and the formation of a tetrahydropyranyl (THP) ether protecting group. It also introduces advanced concepts in nuclear magnetic resonance (NMR) spectroscopy, such as non-first order coupling and long-range coupling .

Synthesis Analysis

The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran is designed to illustrate several key concepts in organic chemistry. The process involves Markownikov Addition, which is a fundamental reaction where the major product is determined by the regioselectivity of the addition to an alkene. Additionally, the synthesis forms a THP-ether protecting group and an acetal functional group, which are commonly used in organic synthesis to protect reactive hydroxyl groups. The procedure also models a resin used in combinatorial chemistry, which is a technique used to rapidly synthesize a large number of different compounds .

Molecular Structure Analysis

The molecular structure of Tetrahydro-2-(2-propynyloxy)-2H-pyran includes a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle. The presence of the 2-propynyloxy substituent adds to the complexity of the molecule, making it an interesting case study for 1H NMR analysis. The NMR spectrum of this compound can exhibit non-first order coupling patterns, such as AB quartets, and can also show long-range coupling, which are valuable phenomena for teaching advanced NMR techniques .

Chemical Reactions Analysis

While the specific chemical reactions of Tetrahydro-2-(2-propynyloxy)-2H-pyran are not detailed in the provided papers, the synthesis and purification process of this compound can be related to the broader context of pyran chemistry. For instance, the synthesis of various tetrahydrobenzo[b]pyran derivatives has been reported using different catalysts and conditions, demonstrating the versatility and reactivity of the pyran ring system . These reactions often involve multi-component condensations and can be catalyzed by environmentally friendly catalysts or conducted under solvent-free conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Tetrahydro-2-(2-propynyloxy)-2H-pyran are not explicitly discussed in the provided papers. However, the purification of the compound using flash column chromatography indicates its stability and suitability for separation techniques commonly used in organic chemistry. The ability to analyze the compound using 1H NMR also suggests that it has distinct chemical shifts and coupling patterns that can be interpreted to deduce its structure .

Scientific Research Applications

Synthesis and Educational Applications

Tetrahydro-2-(2-propynyloxy)-2H-pyran is used in organic laboratory exercises to demonstrate various chemical reactions and techniques. Its synthesis illustrates Markownikov Addition, the formation of a THP-ether protecting group, and the production of an acetal functional group. This process also mirrors methods used in combinatorial chemistry. The purification of this compound via flash column chromatography offers students practical experience in a crucial technique of modern synthetic methodology. Furthermore, its analysis through 1H NMR spectroscopy introduces advanced concepts like non-first-order coupling and long-range coupling (Brisbois, Batterman, & Kragerud, 1997).

Organic Synthesis and Protective Group Chemistry

Tetrahydro-2-(2-propynyloxy)-2H-pyran plays a role in organic syntheses. It acts as an intermediate in producing compounds like methyl 4-hydroxy-2-butynoate, where it serves as a protective group for propargyl alcohol. This showcases its utility in synthesizing acetylenic compounds and exploring reactions like acetal formation and hydrolysis (Earl & Townsend, 2003).

Pyrolysis Studies

The compound is also studied in pyrolysis research. Gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including derivatives of tetrahydro-2-(2-propynyloxy)-2H-pyran, were investigated to understand the kinetics and mechanisms of these reactions at high temperatures. This research has implications in understanding the behavior of similar compounds under thermal stress and can contribute to fields like materials science (Álvarez-Aular et al., 2018).

Novel Reactions and Synthetic Methodology

In synthetic chemistry, tetrahydro-2-(2-propynyloxy)-2H-pyran is involved in developing new reactions and methodologies. For instance, it has been used in a Prins-Friedel-Crafts-type multicomponent reaction, illustrating its potential in creating complex molecular structures in an environmentally friendly manner (Dintzner et al., 2012).

Environmental and Physicochemical Studies

This compound's environmental and physicochemical properties are also of interest. For instance, its solubility, boiling point, and purification methods are studied, contributing to knowledge in fields like green chemistry and industrial process optimization (Hiyama & Saimoto, 2001).

Safety And Hazards

Tetrahydro-2-(2-propynyloxy)-2H-pyran is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-prop-2-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAXHIGPGBPPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016042
Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-(2-propynyloxy)-2H-pyran

CAS RN

6089-04-9
Record name Propargyl tetrahydropyranyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6089-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propargyloxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 112 g (2.0 mol.) of 3-hydroxy-1-propyne and 260 g (3.0 mol.) of dihydropyran in 1.20 liters of methylene chloride cooled to 0° C. in an ice bath, is added a solution of 20 mg of para-toluenesulfonic acid in 100 ml of methylene chloride, dropwise. The reaction mixture is stirred at 0° C. for one-half hour, and at ambient temperature for one hour. It is then poured into 200 ml of a 5% solution of sodium bicarbonate, the organic phase is separated, the aqueous phase extracted with 100 ml of methylene chloride, the combined organic phases washed with 100 ml of a solution of brine, dried over sodium sulfate, and evaporated under vacuum (12 mm) at 45° C. to give 300 g of crude product, which is purified by fractional distillation, bp 71°-73° C. (14 mm) to yield 250 g (89%) of a liquid.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

At 0° C., 3,4-dihydro-2H-pyran (173 ml, 1.90 mol) is added dropwise over 10 min to a soln. of propargyl alcohol (88.49 g, 1.58 mol) and TsOH.H2O (16.08 g, 84.53 mmol) in CH2Cl2 (880 ml). After stirring for 80 min at 0° C., the mixture is warmed to room temperature, stirred for 3 h, treated with Et3N (12 ml), and evaporated. A vacuum distillation (20 mmHg, 80° C.) gives C (224 g, quant.). Colourless oil. 1H-NMR (400 MHz, CDCl3) δ 1.46-1.70 (m, 4 H), 1.70-1.91 (n, 2 H), 2.41 (t, J=2.2), 3.49-3.58 (m, 1 H), 3.81-3.88 (m, 1 H), 3.49-3.58 (m, 1 H), 4.23 (dd, J=15, 2.2), 4.30 (dd, J=15, 2.2), 4.83 (t, J=3.0).
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
88.49 g
Type
reactant
Reaction Step Two
Quantity
16.08 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
880 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-2-(2-propynyloxy)-2H-pyran
Reactant of Route 2
Reactant of Route 2
Tetrahydro-2-(2-propynyloxy)-2H-pyran
Reactant of Route 3
Tetrahydro-2-(2-propynyloxy)-2H-pyran
Reactant of Route 4
Reactant of Route 4
Tetrahydro-2-(2-propynyloxy)-2H-pyran
Reactant of Route 5
Reactant of Route 5
Tetrahydro-2-(2-propynyloxy)-2H-pyran
Reactant of Route 6
Tetrahydro-2-(2-propynyloxy)-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.